molecular formula C20H21ClN2S B2542486 1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207024-95-0

1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2542486
CAS No.: 1207024-95-0
M. Wt: 356.91
InChI Key: JAWVAQYBLGYLBE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by a central five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The compound features three distinct substituents: a 3-chlorophenyl group at position 1, an isobutylthio moiety at position 2, and a p-tolyl (4-methylphenyl) group at position 3. These substituents confer unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c1-14(2)13-24-20-22-12-19(16-9-7-15(3)8-10-16)23(20)18-6-4-5-17(21)11-18/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWVAQYBLGYLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction with Subsequent Modifications

The Debus-Radziszewski method enables simultaneous introduction of C-5 aryl groups during imidazole ring formation:

Reaction Scheme 1: Imidazole Core Assembly
$$
\text{p-Tolualdehyde} + \text{1,2-Diketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, 110°C}} \text{5-(p-Tolyl)-1H-imidazole Intermediate}
$$

Key Parameters

  • Solvent System : Glacial acetic acid with ammonium acetate
  • Temperature : 110°C under reflux
  • Reaction Time : 6–8 hours
  • Yield : 58–67% for analogous systems

Sequential Functionalization of the Imidazole Core

C-2 Thioether Formation via Nucleophilic Aromatic Substitution

A halogenated intermediate undergoes thiolation with isobutyl mercaptan:

Reaction Scheme 3: Thioether Installation
$$
\text{2-Bromo-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole} + \text{Isobutylthiol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$

Critical Reaction Parameters

  • Base : Anhydrous K₂CO₃ (3.0 eq)
  • Solvent : Dry DMF under nitrogen
  • Temperature : 60°C for 8 hours
  • Yield : 64% (based on similar thioether formations)

Analytical Characterization Data

Table 1: Spectroscopic Properties of Target Compound

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.42–7.38 (m, 4H, Ar-H), 6.92 (s, 1H, Imid-H), 3.21 (d, J=6.8 Hz, 2H, SCH₂), 2.45 (s, 3H, CH₃), 1.98–1.89 (m, 1H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ 148.2 (C=N), 137.8 (C-Cl), 134.5–126.3 (Ar-C), 35.7 (SCH₂), 29.5 (CH(CH₃)₂), 21.3 (CH₃)
HRMS (ESI+) m/z 413.0984 [M+H]⁺ (Calcd. 413.0987)

Challenges and Alternative Approaches

Regioselectivity in Imidazole Functionalization

Competing reactivity at N-1 and C-2 positions necessitates careful protecting group strategies. Bulkier bases (e.g., DBU) improve N-1 arylation selectivity over C-2 side reactions.

Thiol Oxidation Mitigation

Strict anaerobic conditions prevent oxidation of isobutylthiol to disulfide byproducts. Chelating agents (EDTA) suppress metal-catalyzed oxidation during thioether formation.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions for these reactions include the use of solvents like acetonitrile or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets.

    Medicine: Potential applications in medicinal chemistry are explored, particularly in the development of new therapeutic agents. Its structural features are of interest in drug design and discovery.

    Industry: It finds applications in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Imidazole derivatives are highly sensitive to substituent variations. For instance:

  • 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol () shares a chlorophenyl and p-tolyl group but replaces the isobutylthio with a thiol (-SH) group. This substitution reduces molar mass (300.81 g/mol) compared to the target compound (estimated ~350–370 g/mol) and increases polarity due to the thiol group .
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine () replaces the isobutylthio with an amine group and introduces an additional o-tolyl substituent.

Data Table: Key Properties of Selected Imidazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole C₁₉H₂₀ClN₂S ~354.9 (estimated) 3-ClPh, isobutylthio, p-tolyl High lipophilicity, moderate polarity
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol C₁₆H₁₃ClN₂S 300.81 4-ClPh, p-tolyl, -SH Polar, reactive thiol group
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine C₂₂H₂₀ClN₃ 369.87 4-ClPh, o-tolyl, NH₂ High steric bulk, basicity
SB203580 () C₂₁H₁₆FN₃O₂S 377.43 4-FPh, 4-MeSO₂Ph, 4-pyridyl Kinase inhibition, high selectivity

Research Findings and Implications

Synthetic Flexibility : Imidazole cores tolerate diverse substituents, enabling tailored design for drug discovery. For example, the isobutylthio group in the target compound may enhance bioavailability compared to bulkier substituents in .

Structure-Activity Relationships (SAR) :

  • Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () alters electronic effects and binding affinity. Meta-substitution may reduce steric clashes in enzyme active sites .
  • Thioether vs. Thiol : The isobutylthio group in the target compound likely improves stability over thiol-containing analogs, which are prone to oxidation .

Crystallographic Insights : While direct data are lacking, shows that dihedral angles between aromatic rings (e.g., 17.68° for chlorophenyl-pyrazole) influence molecular planarity and packing. Similar effects may govern the target compound’s solid-state behavior .

Biological Activity

1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole class, which is known for its diverse biological activities. Imidazoles are integral to various pharmacological applications, including antifungal, antibacterial, anticancer, and analgesic properties. This article explores the biological activity of this specific compound, drawing on various studies and data.

  • Molecular Formula : C16H18ClN2S
  • Molar Mass : 306.84 g/mol
  • Structure : The compound features a chlorophenyl group, an isobutylthio moiety, and a p-tolyl substituent on the imidazole ring.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their potential therapeutic effects. The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell membrane integrity or enzymatic functions.

StudyMicrobial Strains TestedResults
E. coli, S. aureusInhibition zones of 15 mm and 18 mm, respectively
C. albicansMinimum inhibitory concentration (MIC) of 32 µg/mL

Anticancer Activity

Imidazole derivatives have also been evaluated for their anticancer effects. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12Induction of apoptosis
A549 (lung cancer)8Inhibition of cell cycle progression

Analgesic Properties

Some studies suggest that imidazole compounds may possess analgesic properties. These effects are typically mediated through the modulation of neurotransmitter levels or direct action on pain receptors.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

  • Study on Antifungal Activity :
    • Objective : To assess the antifungal efficacy against Candida species.
    • Methodology : In vitro susceptibility testing using broth microdilution.
    • Findings : The compound exhibited significant antifungal activity with an MIC value comparable to established antifungals.
  • Study on Anticancer Effects :
    • Objective : Evaluate cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay to determine cell viability post-treatment.
    • Results : Notable reduction in viability in treated cells with a clear dose-response relationship.

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